molecular formula C18H22N2O4S B4402358 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B4402358
M. Wt: 362.4 g/mol
InChI Key: AKWWVTUPMGOBCJ-UHFFFAOYSA-N
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Description

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the sulfonyl chloride derivative from 2-methoxy-5-methylphenylsulfonyl chloride, which is then reacted with glycinamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
  • N~2~-(4-ethylphenyl)-N~2~-[(2-methoxyphenyl)sulfonyl]glycinamide
  • N~2~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide

Uniqueness

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethyl and methoxy groups on the aromatic rings, along with the sulfonyl group, provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-ethyl-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-14-6-8-15(9-7-14)20(12-18(19)21)25(22,23)17-11-13(2)5-10-16(17)24-3/h5-11H,4,12H2,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWVTUPMGOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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